

# evolutionary relationship between VIC and Endothelin-2

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An In-depth Technical Guide on the Evolutionary and Functional Relationship Between Vasoactive Intestinal Contractor (VIC) and Endothelin-2 (EDN2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive examination of the evolutionary and functional relationship between Vasoactive Intestinal Contractor (VIC) and Endothelin-2 (EDN2). VIC, initially identified in rodents, is now understood to be the ortholog of human EDN2. This document elucidates their shared evolutionary origin within the broader endothelin peptide family, stemming from a common ancestral gene. We present comparative data on gene structure, protein sequences, and receptor binding affinities, which underscore their functional equivalence. Key signaling pathways, primarily mediated through the G-protein coupled receptors EDNRA and EDNRB, are detailed, along with the experimental protocols used to characterize these interactions. This guide serves as a critical resource for researchers in pharmacology and drug development, providing the foundational knowledge necessary for leveraging the endothelin system as a therapeutic target.

## Evolutionary Relationship and Gene Structure

The endothelin family consists of three structurally similar, 21-amino acid peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).<sup>[1][2]</sup> These peptides are encoded by three separate genes (EDN1, EDN2, and EDN3) located on different chromosomes.<sup>[1][3][4]</sup>

Vasoactive Intestinal Contractor (VIC), a peptide first identified in the mouse genome for its contractile activity in the ileum, is the rodent ortholog of human ET-2.[5][6]

## Evidence for a Common Ancestor

Strong evidence suggests that the three endothelin genes arose from a common progenitor through gene duplication events.[6] This is supported by remarkable similarities in the gene structure of the mouse preproVIC gene (the precursor to VIC) and the human preproendothelin-1 gene.[6] Further evidence comes from genomic Southern blot analyses which have identified three corresponding endothelin-related chromosomal loci in the genomes of humans, pigs, and rats, indicating a conserved multigene family across different mammalian species.[1][4]

## Sequence Homology

The mature peptides of the endothelin family are highly conserved. Human ET-2 differs from the more ubiquitous ET-1 by only two amino acids.[5] The rodent ortholog, VIC, differs from human ET-2 by a single amino acid and from ET-1 by three amino acids.[5][6] These minor variations in sequence result in very similar three-dimensional structures and pharmacological profiles, particularly between ET-1 and ET-2/VIC.[5]

Table 1: Amino Acid Sequence Comparison of Human Endothelin-1 (ET-1), Human Endothelin-2 (ET-2), and Mouse Vasoactive Intestinal Contractor (VIC)

Peptide	Amino Acid Sequence	Differences from ET-1
Human ET-1	Cys-Ser-Cys-Ser-Ser-Leu-Met- Asp-Lys-Glu-Cys-Val-Tyr-Phe- Cys-His-Leu-Asp-Ile-Ile-Trp	-
Human ET-2	Cys-Ser-Cys-Ser-Ser-Trp-Leu- Asp-Lys-Glu-Cys-Val-Tyr-Phe- Cys-His-Leu-Asp-Ile-Ile-Trp	Trp <sup>6</sup> , Leu <sup>7</sup>
Mouse VIC	Cys-Ser-Cys-Asn-Ser-Trp-Leu- Asp-Lys-Glu-Cys-Val-Tyr-Phe- Cys-His-Leu-Asp-Ile-Ile-Trp	Asn <sup>4</sup> , Trp <sup>6</sup> , Leu <sup>7</sup>

Note: Amino acid differences relative to Human ET-1 are highlighted in bold. Data sourced from[5].

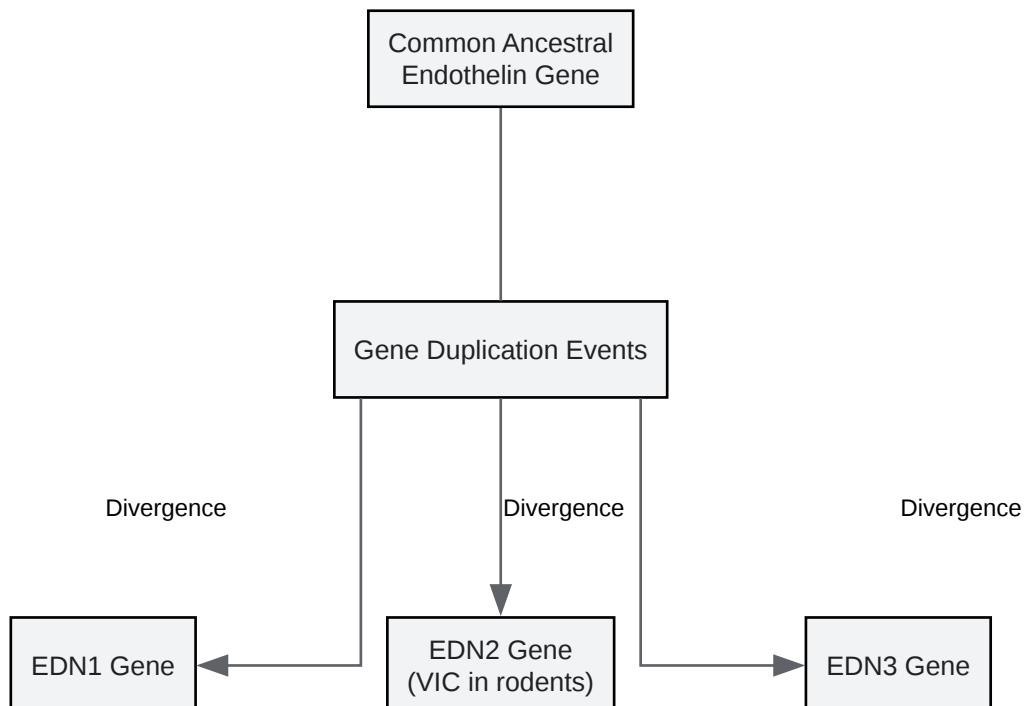


Diagram 1: Proposed Evolutionary Divergence of Endothelin Genes

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Diagram 1: Proposed Evolutionary Divergence of Endothelin Genes

## Functional Conservation: Receptor Binding and Signaling

The functional equivalence of VIC and EDN2 is most evident in their interaction with endothelin receptors and the subsequent initiation of intracellular signaling cascades. Both peptides, along with ET-1, are potent vasoconstrictors and mitogens.[2][7]

### Receptor Interaction

VIC and EDN2 exert their effects by binding to two high-affinity G-protein coupled receptors (GPCRs): the Endothelin A receptor (EDNRA) and the Endothelin B receptor (EDNRB).[3][5] Both VIC and EDN2, much like ET-1, bind to both receptor subtypes with high and roughly equal affinity.[5][8] This contrasts with ET-3, which shows a significantly lower affinity for the

EDNRA receptor, making it selective for EDNRB at physiological concentrations.[5][9] The shared, non-selective, high-affinity binding to both EDNRA and EDNRB is a cornerstone of the functional homology between VIC and EDN2.

Table 2: Receptor Binding Affinities of Endothelin Ligands on A10 Cells

Ligand	Inhibitory Constant (Ki)
Endothelin-1 (ET-1)	0.14 nM
Endothelin-2 (ET-2)	0.16 nM
Vasoactive Intestinal Contractor (VIC)	0.2 nM
Endothelin-3 (ET-3)	16 nM

Note: Data represents the affinity for ET receptors on a rat smooth muscle clonal cell line. A lower Ki value indicates higher binding affinity. Data sourced from[8].

## Downstream Signaling Pathways

Upon binding of EDN2 or VIC to either EDNRA or EDNRB, the associated G-protein (typically G<sub>q/11</sub>) is activated.[2] This activation initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytosol.[7] The resulting sharp increase in intracellular Ca<sup>2+</sup> concentration is a primary driver of the physiological responses associated with endothelin signaling, such as smooth muscle contraction.[5][7] In certain cellular contexts, EDN2/VIC signaling has also been shown to involve the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) pathway, which can influence processes like cell differentiation.[10][11]

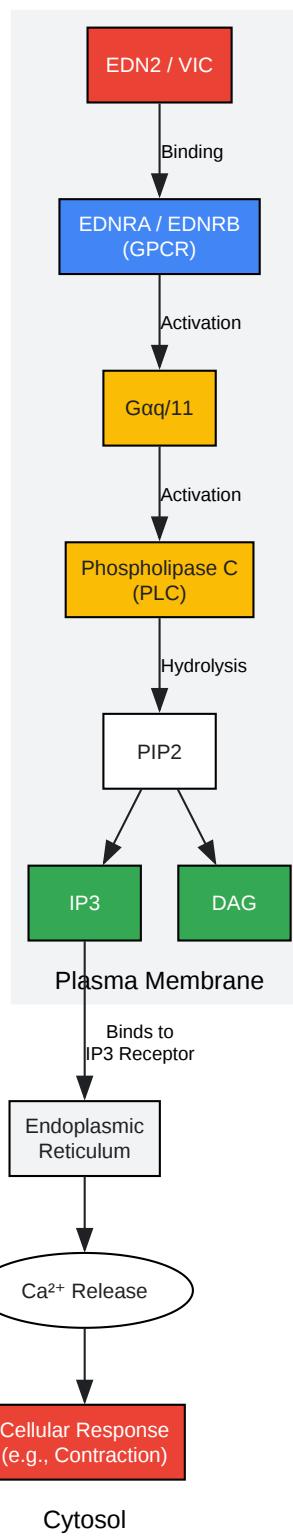


Diagram 2: EDN2/VIC Signaling via EDNRA/EDNRB

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Diagram 2: EDN2/VIC Signaling via EDNRA/EDNRB

## Key Experimental Protocols

The elucidation of the relationship between VIC and EDN2 has been dependent on a variety of robust experimental techniques. The following sections detail the methodologies for key experiments.

## Analysis of Evolutionary Relationships

Protocol 1: Gene Homology Identification using Bioinformatics This protocol outlines a general method for identifying homologous gene sequences using publicly available databases and tools.

- Sequence Retrieval: Obtain the reference nucleotide or protein sequence for the gene of interest (e.g., human EDN2) from a database such as NCBI GenBank.
- BLAST Search: Use the Basic Local Alignment Search Tool (BLAST) to compare the query sequence against a target genome or database (e.g., the mouse genome).[\[12\]](#)
  - For protein-coding genes, a blastx search (translated nucleotide query vs. protein database) is effective for identifying conserved coding regions across species.[\[12\]](#)
  - A blastn search (nucleotide query vs. nucleotide database) can identify homologous non-coding regions, though these diverge more rapidly.[\[13\]](#)
- Analysis of Results: Evaluate the BLAST output. High-scoring pairs (HSPs) with low E-values (Expect values) indicate statistically significant similarity.[\[14\]](#) The percentage of sequence identity is used to infer homology.
- Phylogenetic Tree Construction:
  - Sequence Alignment: Align the identified homologous sequences with the query sequence using a multiple sequence alignment tool like ClustalW.[\[14\]](#)
  - Tree Building: Use the alignment to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference to visualize the evolutionary distances and relationships.[\[15\]](#)

## Characterization of Ligand-Receptor Interaction

Protocol 2: Competitive Radioligand Binding Assay This assay is used to determine the binding affinity ( $K_i$ ) of unlabeled ligands (like VIC or EDN2) by measuring their ability to displace a radiolabeled ligand from its receptor.[\[8\]](#)

- Preparation of Membranes: Prepare cell membranes from a cell line expressing the target receptor(s) in high density (e.g., A10 rat aortic smooth muscle cells for endothelin receptors).  
[\[8\]](#)
- Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant, low concentration of a radiolabeled ligand (e.g.,  $[^{125}\text{I}]\text{-ET-1}$ ).
- Competition: To parallel wells, add increasing concentrations of the unlabeled competitor ligands (e.g., ET-1, ET-2, VIC, ET-3).
- Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
- Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[\[8\]](#)
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to a one-site competition model to calculate the  $\text{IC}_{50}$  (the concentration of competitor that inhibits 50% of specific binding). The  $K_i$  is then calculated from the  $\text{IC}_{50}$  using the Cheng-Prusoff equation.

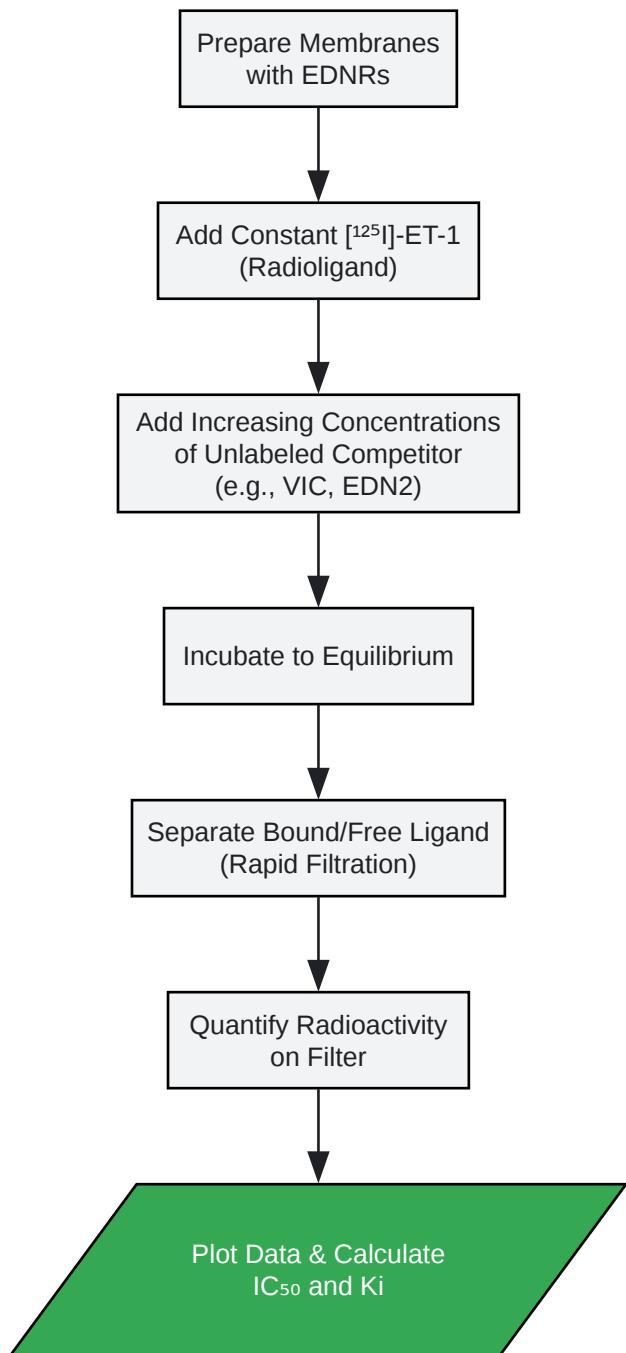


Diagram 3: Workflow for Competitive Radioligand Binding Assay

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Diagram 3: Workflow for Competitive Radioligand Binding Assay

## Investigation of Signaling Pathways

Protocol 3: Intracellular Calcium Mobilization Assay This protocol measures the increase in cytosolic calcium concentration following receptor activation, a key step in endothelin signaling.

[7]

- Cell Culture and Loading: Culture adherent cells (e.g., Swiss 3T3 cells) on a suitable plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it into its active, membrane-impermeant form.[7]
- Baseline Measurement: Place the plate in a fluorescence spectrophotometer or plate reader capable of ratiometric measurement. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2) to establish a resting-state calcium level.
- Ligand Addition: Add the agonist (e.g., VIC or EDN2) to the cells and immediately begin recording the fluorescence ratio over time.
- Data Recording: A rapid increase in the fluorescence ratio indicates a rise in intracellular calcium concentration.
- Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular  $[Ca^{2+}]$ . Dose-response curves can be generated by stimulating cells with various concentrations of the ligand to determine the  $EC_{50}$  (the concentration that produces 50% of the maximal response).
- Pathway Dissection (Optional): To investigate the involvement of specific signaling molecules, pre-incubate the cells with selective inhibitors (e.g., a PLC inhibitor) before adding the agonist and observe any attenuation of the calcium response.

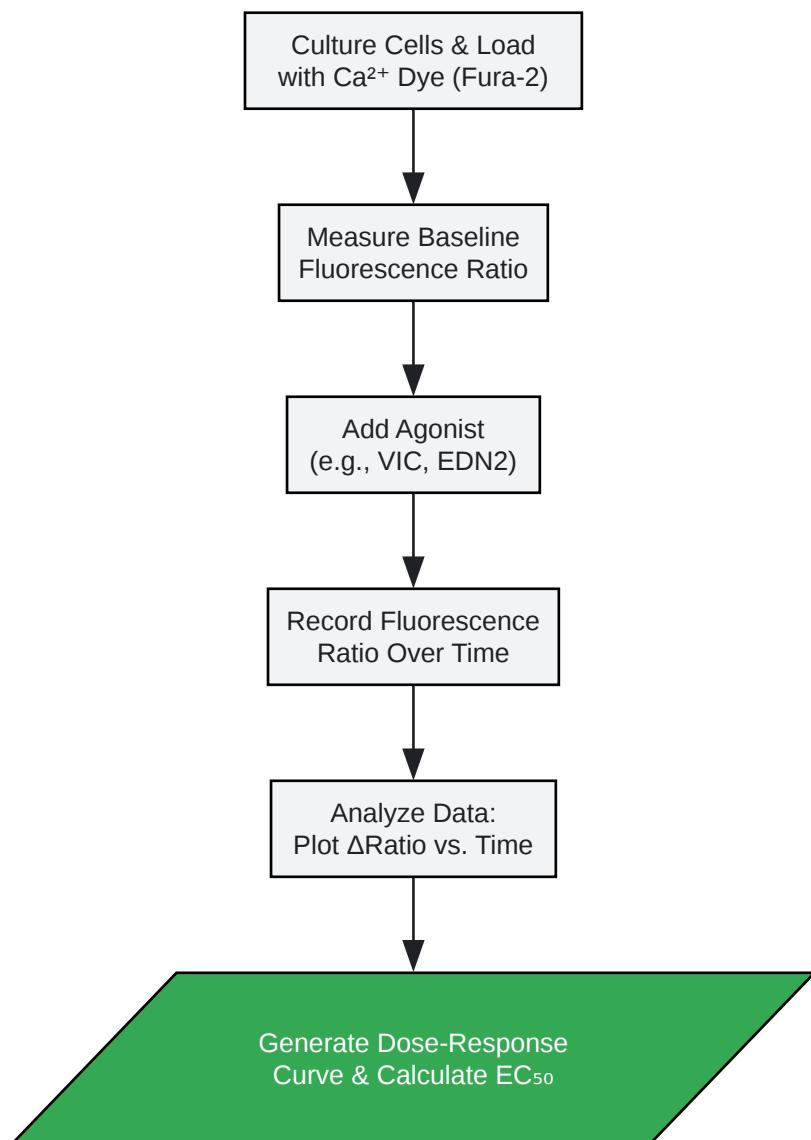


Diagram 4: Workflow for Intracellular Calcium Mobilization Assay

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